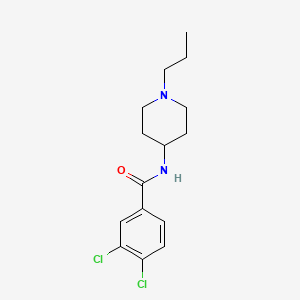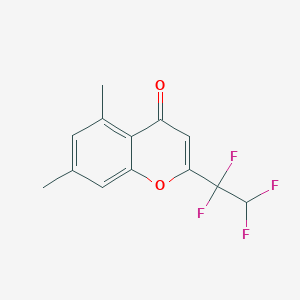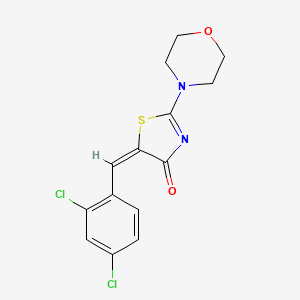
1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one, also known as safrole, is a chemical compound that is commonly found in the essential oils of plants such as sassafras and camphor. It has been used in the past as an ingredient in perfumes, soaps, and other fragrances. However, recent research has focused on its potential use in scientific applications, particularly in the fields of biochemistry and pharmacology.
作用机制
Safrole works by inhibiting certain enzymes and proteins in the body, leading to a variety of biochemical and physiological effects. It has been shown to interact with the cytochrome P450 system, which is responsible for metabolizing many drugs and toxins in the body. Additionally, it has been found to have an effect on the central nervous system, leading to changes in mood, behavior, and perception.
Biochemical and Physiological Effects:
Safrole has been found to have a wide range of effects on the body, including changes in metabolism, hormone levels, and immune function. It has been shown to increase the production of certain enzymes and proteins, while also decreasing the activity of others. Additionally, it has been found to have an effect on the cardiovascular system, leading to changes in blood pressure and heart rate.
实验室实验的优点和局限性
Safrole has several advantages for use in laboratory experiments, including its relatively low cost and availability. Additionally, it has been extensively studied, making it a well-understood compound with a known mechanism of action. However, there are also limitations to its use, such as its potential toxicity and the need for specialized equipment and procedures to handle it safely.
未来方向
There are many potential future directions for research involving 1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One area of interest is its potential use in the development of new drugs and therapies, particularly in the treatment of infectious diseases and cancer. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on different systems in the body. Finally, research could be conducted to explore the potential risks and benefits of using this compound in different contexts, such as in food additives or as a natural insecticide.
合成方法
Safrole can be synthesized from various starting materials, including catechol, eugenol, and iso1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One common method involves the oxidation of isothis compound using potassium permanganate, followed by the reduction of the resulting compound using sodium borohydride.
科学研究应用
Safrole has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for use in the development of new drugs and therapies. Additionally, it has been found to have antioxidant properties, which could make it useful in the treatment of diseases such as cancer and Alzheimer's.
属性
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-16-5-3-4-12(18(16)21-2)6-8-14(19)13-7-9-15-17(10-13)23-11-22-15/h3-10H,11H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAJEAZUWVHGJX-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-bromo-4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5815005.png)


![methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5815031.png)



![N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5815059.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5815082.png)

![2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid](/img/structure/B5815099.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5815113.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)